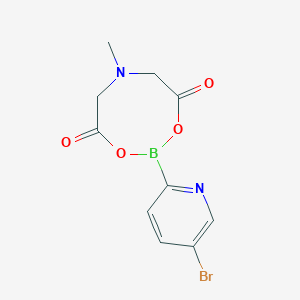

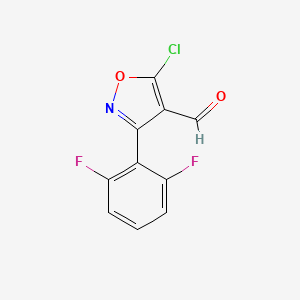

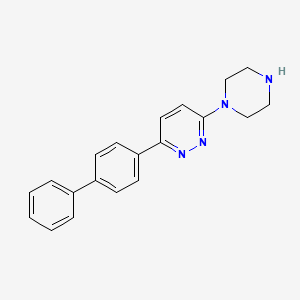

![molecular formula C12H4ClF6NO2 B6346223 3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde CAS No. 1354919-16-6](/img/structure/B6346223.png)

3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of 3,5-Bis(trifluoromethyl)phenyl . Trifluoromethyl groups are often used in medicinal chemistry due to their ability to enhance the metabolic stability and bioavailability of drug molecules .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds such as 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized by the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate .Scientific Research Applications

Chemical Derivatization

3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde: is employed for chemical derivatization of amino-functionalized model surfaces. Researchers use it to modify surfaces, enhancing their properties or enabling specific interactions with other molecules. This application is crucial in surface science and biochemistry studies .

Zwitterionic Salt Synthesis

The compound plays a role in synthesizing arylaminothiocarbonylpyridinium zwitterionic salts. These salts exhibit unique properties due to their dual charge distribution, making them useful in various chemical processes. The exothermic reaction with 4-pyrrolidinopyridine facilitates this synthesis .

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif within this compound is widely used in H-bond catalysts. These catalysts facilitate enantioselective reactions by leveraging hydrogen bonding interactions. Their applications span asymmetric synthesis and medicinal chemistry .

Activation of Nucleophiles

Merging hydrogen bonding and phase-transfer catalysis, researchers activate common anionic nucleophiles using this compound. This innovative approach expands the scope of nucleophilic reactions, providing a versatile tool for synthetic chemists .

Synthesis of Chiral Compounds

The compound participates in the synthesis of chiral molecules. Researchers have used it to create (S)-3-hydroxymethyl-2-methoxymethoxy-2′-(3-(3,5-bis(trifluoromethyl)phenyl)uryl-benzyl)-1,10-binaphthalene and 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea .

properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4ClF6NO2/c13-10-8(4-21)9(20-22-10)5-1-6(11(14,15)16)3-7(2-5)12(17,18)19/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMUONSFXJXJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NOC(=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4ClF6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

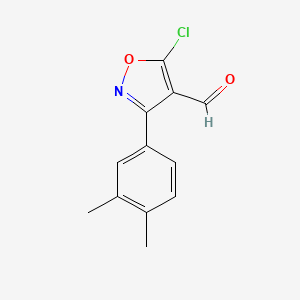

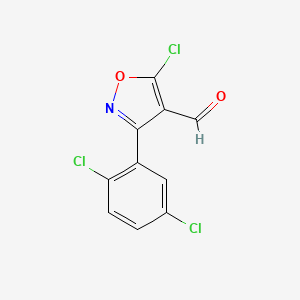

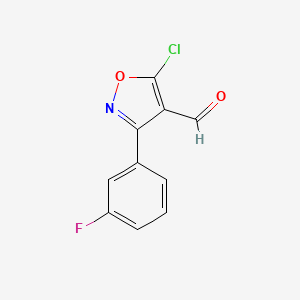

![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)

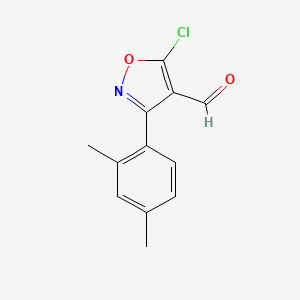

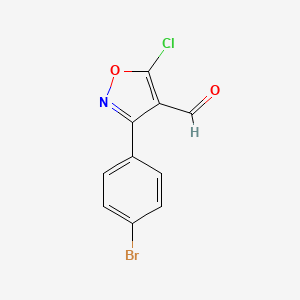

![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)